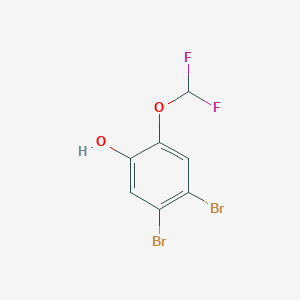![molecular formula C10H19NO2 B1450240 1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-ol CAS No. 2098500-93-5](/img/structure/B1450240.png)
1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-ol
Overview
Description
“1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-ol” is a chemical compound with the CAS Number: 2098500-93-5 . It has a molecular weight of 185.27 .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “this compound”, is a significant area of research in organic chemistry . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The IUPAC name of this compound is this compound . The InChI code is 1S/C10H19NO2/c12-9-2-6-11(7-3-9)8-10(13)4-1-5-10/h9,12-13H,1-8H2 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the search results, piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
The physical form of “this compound” is an oil . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Molecular Structure and Intermolecular Interactions
Aminoalkanol derivatives, similar in structure to 1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-ol, have shown significant interest in medicinal chemistry, especially for anticonvulsant drugs. Studies have investigated the influence of methyl substituents and N-oxide formation on the molecular geometry and intermolecular interactions of such compounds. For instance, the geometries of these compounds are significantly influenced by the conformation of the linker and the location of the hydroxy group in the piperidine ring. Additionally, the nature of intermolecular interactions, which can be hydrogen bonds of varying types, significantly affects the crystal packing of these compounds (Żesławska et al., 2020).
Development of Selective Estrogen Receptor Modulators
In the realm of drug development, particularly for Selective Estrogen Receptor Modulators (SERMs), certain derivatives structurally related to this compound are synthesized and assessed. These compounds, primarily chiral piperidin-4-ols, are designed based on accepted pharmacophore models. Initial kinetic resolution of simpler prototypes and subsequent bioevaluation against estrogen-responsive cells form the crux of this research, highlighting the compound's potential in targeting estrogen receptors (Yadav et al., 2011).
Synthesis and Molecular Stability
The synthesis and structural stability of compounds structurally related to this compound are pivotal in drug design and development. Studies focus on synthesizing such compounds and assessing their molecular structure, often involving hydrogen bonding and C-H…π interactions. These interactions are crucial in stabilizing the compound and determining its reactivity and interaction with biological targets (Khan et al., 2013).
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-ol”, is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .
Properties
IUPAC Name |
1-[(1-hydroxycyclobutyl)methyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c12-9-2-6-11(7-3-9)8-10(13)4-1-5-10/h9,12-13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUWUYUPNFIZNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN2CCC(CC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Azabicyclo[2.2.2]octan-5-one hydrochloride](/img/structure/B1450162.png)
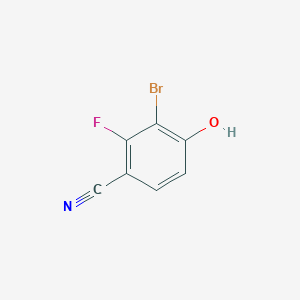
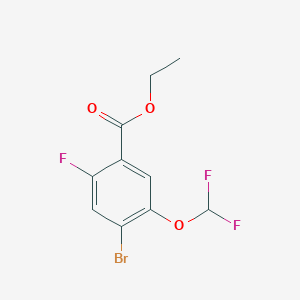
![5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B1450170.png)
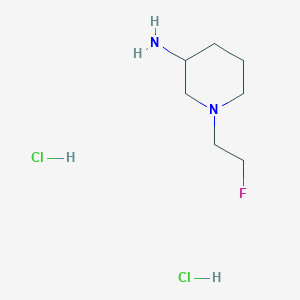

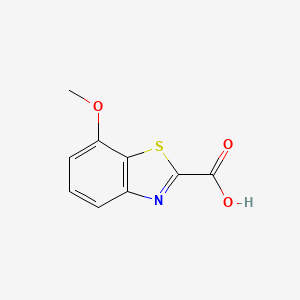
![3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate](/img/structure/B1450175.png)

